molecular formula C11H14O2 B166922 Phenyl valerate CAS No. 20115-23-5

Phenyl valerate

Cat. No. B166922
CAS RN: 20115-23-5
M. Wt: 178.23 g/mol
InChI Key: MVIMPQVBUPCHEV-UHFFFAOYSA-N
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Description

Phenyl valerate is a chemical compound with the molecular formula C11H14O2 . It is used chiefly in flavoring and perfumery . The molecule contains a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Synthesis Analysis

Phenol and acyl chloride are dissolved in 1% TfOH/CH3CN at room temperature. The reaction mixture is stirred at the same temperature for an hour, then poured into cold water and ethyl acetate .


Molecular Structure Analysis

Phenyl valerate has a molecular weight of 178.228 Da . It contains a phenyl group (a benzene ring) attached to a valerate (pentanoate) group via an ester linkage .


Chemical Reactions Analysis

Phenyl valerate is a neutral substrate for measuring the PVase activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed neuropathy . It has been used to discriminate and identify other proteins with esterase activity and potential targets of organophosphorus (OP) binding .


Physical And Chemical Properties Analysis

Phenyl valerate is a colorless, slightly water-soluble liquid . It has a molecular weight of 178.228 Da .

Scientific Research Applications

Enzymatic Activity and Toxicity Research

Phenyl valerate has been instrumental in the study of enzymatic activities related to toxicity. For instance, Mangas et al. (2017) demonstrated that human butyrylcholinesterase (hBuChE) could hydrolyze phenyl valerate, suggesting its potential role in organophosphorus-induced delayed neuropathy (OPIDN) and toxicity in humans (Mangas, Vilanova, & Estevez, 2017). Similarly, Carrington and Abou-Donia (1986) investigated the neurotoxic potential of organophosphorus compounds using phenyl valerate as a substrate, highlighting its utility in neurotoxicity studies (Carrington & Abou‐Donia, 1986).

Neurotoxicity Studies

In the context of neurotoxicity, phenyl valerate has been a key substrate in identifying and characterizing neurotoxic esterases. Chemnitius et al. (1983) utilized phenyl valerate in the kinetic analysis of neurotoxic esterases in hen brain, contributing significantly to our understanding of organophosphorus compound toxicity (Chemnitius, Haselmeyer, & Zech, 1983).

Cell Cycle and Antibody Production

Valeric acid, a related compound, has been explored for its effects on cell cycles and antibody production. Park et al. (2016) found that valeric acid induced cell cycle arrest and improved monoclonal antibody production in CHO cell cultures, suggesting its potential application in biotechnological processes (Park, Noh, Woo, Kim, & Lee, 2016).

Neurotoxicity Assessment Models

Quesada et al. (2004) proposed bovine chromaffin cell cultures as a model for studying organophosphorus neurotoxicity, using phenyl valerate esterase activities as indicators. This highlights another significant application of phenyl valerate in neurotoxicity research (Quesada, Sogorb, Vilanova, & Carrera, 2004).

Future Directions

Phenyl valerate has been identified as a substrate for measuring the PVase activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed neuropathy . This suggests potential future research directions in understanding the role of NTE and other esterases in organophosphorus-induced delayed neuropathy.

properties

IUPAC Name

phenyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIMPQVBUPCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173930
Record name Phenyl valerate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [AccuStandard MSDS]
Record name Phenyl valerate
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Product Name

Phenyl valerate

CAS RN

20115-23-5
Record name Phenyl pentanoate
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Record name Phenyl valerate
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Record name Phenyl valerate
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Record name Phenyl valerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
877
Citations
K Husain - Human & experimental toxicology, 1994 - journals.sagepub.com
… Enzyme assays Assay of phenyl valerate hydrolase activity was … the rate of hydrolysis of phenyl valerate, when the enzyme … indicate that high levels of phenyl valerate and choline ester …
Number of citations: 11 journals.sagepub.com
I Mangas, J Estévez, E Vilanova - Chemico-Biological Interactions, 2016 - Elsevier
… the target of potentiation can be found among phenyl valerate esterases [68]. The hydrolysis … of OPIDN, and using phenyl valerate as a substrate. Phenyl valerate is a carboxylic ester …
Number of citations: 8 www.sciencedirect.com
J Estévez, M Terol, MÁ Sogorb, E Vilanova - Chemico-Biological …, 2022 - Elsevier
Phenyl valerate (PV) is a neutral substrate for measuring the PVase activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed …
Number of citations: 1 www.sciencedirect.com
E Reiner, CS Davis, BW Schwab, LM Schopfer… - Biochemical …, 1987 - Elsevier
… 60” for all of the phenyl valerate hydrolases (PVase), including … Enzyme activities were measured at 3T” using phenyl valerate … the enzymes that hydrolyze phenyl valerate in hen and rat …
Number of citations: 17 www.sciencedirect.com
I Mangas, E Vilanova, J Estévez - Archives of Toxicology, 2017 - Springer
… In previous studies we observed that phenyl valerate esterase … Acethylthiocholine and phenyl valerate partly inhibit PVase … to hydrolyze the carboxylester phenyl valerate using a purified …
Number of citations: 7 link.springer.com
J Shashidhara Prasad - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
… Nematogenic 4-(4'-ethoxyphenylazo)phenyl valerate … In this paper, the structure of 4-(4'- ethoxyphenylazo)phenyl valerate (I), obtained from Eastman Kodak (USA), is described. …
Number of citations: 16 scripts.iucr.org
MA Escudero, MV Céspedes… - Journal of …, 1997 - Wiley Online Library
… Abstract: Neuropathy target esterase (NTE) activity is operatively defined in this work as the phenyl valerate esterase (PVase) activity resistant to 40 ,aM paraoxon but sensitive to 250 ~…
Number of citations: 34 onlinelibrary.wiley.com
D Milatovic, A Moretto, KA Osman… - Chemical research in …, 1997 - ACS Publications
… NTE is a neural phenyl valerate (PV) esterase, operationally defined by selective inhibition with organophosphates. This study was aimed to ascertain whether the target for promotion is …
Number of citations: 31 pubs.acs.org
M Xie, D Yang, L Matoney, B Yan - Archives of biochemistry and biophysics, 2003 - Elsevier
… Transfection with the NRE cDNA resulted in marked increases in the hydrolysis of phenyl valerate and reactivity with diisopropylfluorophosphate. Such increases, however, were …
Number of citations: 19 www.sciencedirect.com
MA Escudero, MA Sogorb, E Vilanova - Toxicology letters, 1996 - Elsevier
An automatable microassay method developed for phenyl valerate esterase (PVase) activity has been applied to determine the following activities in the soluble fraction of hen sciatic …
Number of citations: 14 www.sciencedirect.com

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